ERα Degradation Potency of (1S,3R)-GNE-502 in MCF7 Cells
GNE-502 demonstrates an EC50 of 13 nM for ERα degradation in MCF7 HCS cells . In comparison, the predecessor lead compound GNE-149 achieves an IC50 of 0.053 nM in the same cell line [1], indicating that GNE-149 is approximately 245-fold more potent in this in vitro degradation assay. Fulvestrant exhibits an EC50 of 0.2–0.4 nM for ERα degradation in MCF7 cells [2], placing GNE-502 as less potent than both comparators in terms of pure degradation efficiency.
| Evidence Dimension | ERα degradation potency (EC50/IC50) |
|---|---|
| Target Compound Data | 13 nM (EC50) |
| Comparator Or Baseline | GNE-149: 0.053 nM (IC50); Fulvestrant: 0.2–0.4 nM (EC50) |
| Quantified Difference | GNE-502 is ~245-fold less potent than GNE-149; ~33-65-fold less potent than fulvestrant |
| Conditions | MCF7 HCS cell line; in-cell western assay |
Why This Matters
Despite lower in vitro degradation potency, GNE-502's differentiation lies in its optimized physicochemical properties that enable oral bioavailability and in vivo efficacy, which are not predicted by degradation EC50 alone.
- [1] Liang J, Blake RA, Chang J, et al. Discovery of GNE-149 as a Full Antagonist and Efficient Degrader of Estrogen Receptor alpha for ER+ Breast Cancer. ACS Med Chem Lett. 2020;11(6):1342-1347. View Source
- [2] BindingDB. Fulvestrant EC50 values for ERα degradation in MCF7 cells. View Source
